molecular formula C14H16NNaO3 B1622265 Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate CAS No. 97392-69-3

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate

Cat. No.: B1622265
CAS No.: 97392-69-3
M. Wt: 269.27 g/mol
InChI Key: UMIVXVPLJJJLQG-UHFFFAOYSA-M
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Description

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate is a chemical compound with the molecular formula C14H17NO3Na and a molecular weight of 269.27 g/mol. It is known for its unique structure, which includes a benzyl group and a tetrahydro-oxidonicotinate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid with sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.

Chemical Reactions Analysis

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The benzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate can be compared with other similar compounds, such as:

    Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid: This compound shares a similar structure but lacks the sodium methoxide group.

    1-Benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid: This compound is similar but does not contain the sodium or methyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;1-benzyl-5-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,16H,7-10H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVXVPLJJJLQG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242918
Record name Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97392-69-3
Record name Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097392693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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